molecular formula C13H12N2O2 B597440 Methyl 3-(5-aminopyridin-3-yl)benzoate CAS No. 1258626-34-4

Methyl 3-(5-aminopyridin-3-yl)benzoate

Cat. No. B597440
CAS RN: 1258626-34-4
M. Wt: 228.251
InChI Key: KKJMNRLEXNYMBY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 30 bonds. There are 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic primary amine, and 1 Pyridine .

Scientific Research Applications

Molecular Synthesis and Biological Evaluation

A series of amino-3,5-dicyanopyridines, including derivatives of Methyl 3-(5-aminopyridin-3-yl)benzoate, were synthesized and evaluated for their potential as adenosine receptor ligands. The modifications on this compound resulted in varying degrees of human A1 adenosine receptor (AR) affinity and inverse agonist profiles. Some derivatives also demonstrated mixed A1AR inverse agonists/A2A and A2B AR antagonistic properties, potentially reducing neuropathic pain, similar to caffeine, a non-selective AR antagonist. Chemical stability and molecular modeling studies were also conducted to understand structure-activity relationships ((Betti et al., 2019)).

Crystallographic Analysis

In a study analyzing hydrogen-bonded sheets and chains in isomeric molecules, this compound showed complex sheet formation through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds. The study provided insights into molecular-electronic structures and intermolecular interactions, highlighting the compound's structural significance ((Portilla et al., 2007)).

Supramolecular Chemistry

This compound derivatives have been linked to the study of supramolecular structures. These structures were formed through hydrogen bonding, displaying complex arrangements in one, two, and three dimensions. The detailed analysis of these hydrogen-bonded systems contributes to the understanding of molecular interactions and the design of supramolecular assemblies ((Portilla et al., 2007)).

Imaging and Diagnostic Applications

A study focused on synthesizing carbon-11-labeled CK1 inhibitors, including derivatives of this compound, for potential PET radiotracers in Alzheimer's disease imaging. The research emphasized the synthesis process, radiochemical yield, purity, and molar activity, showcasing the compound's relevance in diagnostic imaging and neurological research ((Gao et al., 2018)).

properties

IUPAC Name

methyl 3-(5-aminopyridin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-3-9(5-10)11-6-12(14)8-15-7-11/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJMNRLEXNYMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745253
Record name Methyl 3-(5-aminopyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258626-34-4
Record name Benzoic acid, 3-(5-amino-3-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258626-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(5-aminopyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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